![molecular formula C14H8F3N3O B1418202 7-[3-(Trifluormethyl)-2-pyridinyl]-4-chinazolinol CAS No. 573675-81-7](/img/structure/B1418202.png)
7-[3-(Trifluormethyl)-2-pyridinyl]-4-chinazolinol
Übersicht
Beschreibung
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is a useful research compound. Its molecular formula is C14H8F3N3O and its molecular weight is 291.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
TFMP-Derivate werden in der Pflanzenschutzindustrie häufig zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Pflanzenschutzmittelmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Gemeinschaftsnamen erhalten .
Pharmazeutika
Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die die TFMP-Einheit enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Tierarzneimittel
Zwei Tierarzneimittel, die die TFMP-Einheit enthalten, haben die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridin-Moleküls .
Synthese anderer Verbindungen
TFMP-Derivate, wie 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), werden als chemische Zwischenprodukte für die Synthese verschiedener Pflanzenschutzmittel verwendet .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, wurde durch TFMP-Derivate ermöglicht . Die Auswirkungen von Fluor und fluorhaltigen Molekülen auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen haben Fluor einen einzigartigen Platz im Arsenal des Entdeckungschemikers eingebracht .
Zukünftige Anwendungen
Angesichts der einzigartigen Eigenschaften von TFMP-Derivaten wird erwartet, dass in Zukunft viele neue Anwendungen entdeckt werden .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also found in pharmaceutical and veterinary products .
Mode of Action
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may interact with its targets in a similar manner.
Biochemical Pathways
It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may affect similar biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may have similar effects on its ADME properties and bioavailability.
Result of Action
It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may have similar effects.
Action Environment
It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that environmental factors may influence the action of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol in a similar manner.
Biochemische Analyse
Biochemical Properties
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation . Additionally, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. For example, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered signal transduction and changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .
Metabolic Pathways
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism . By modulating these pathways, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol can influence the overall metabolic state of the cell, impacting energy production and utilization .
Transport and Distribution
The transport and distribution of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in specific cellular compartments . Additionally, binding proteins within the cell can sequester 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol, affecting its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell can determine its specific biological effects and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXRHFEOHUNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)NC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)
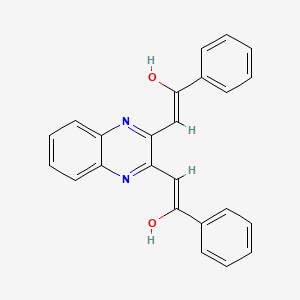
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
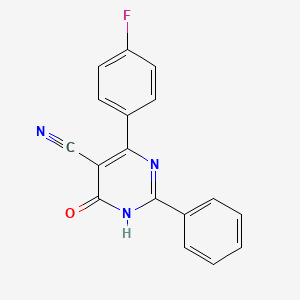
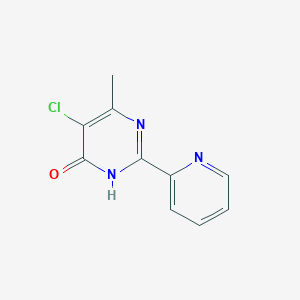
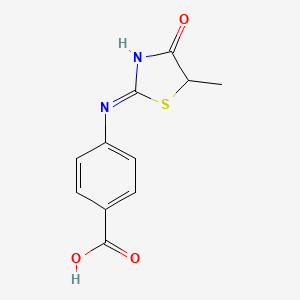
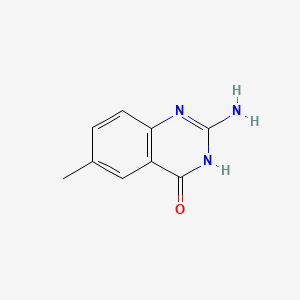

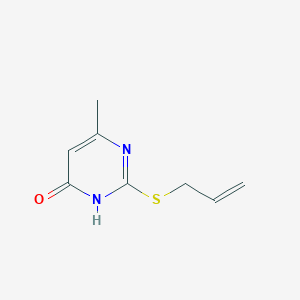

![3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid](/img/structure/B1418137.png)
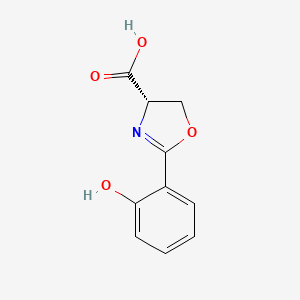
![7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)
